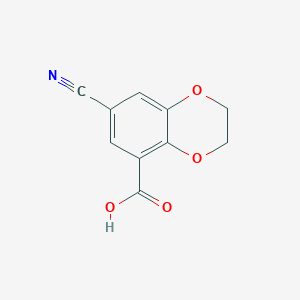

7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

CAS No.: 823225-70-3

Cat. No.: VC2848874

Molecular Formula: C10H7NO4

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 823225-70-3 |

|---|---|

| Molecular Formula | C10H7NO4 |

| Molecular Weight | 205.17 g/mol |

| IUPAC Name | 7-cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |

| Standard InChI | InChI=1S/C10H7NO4/c11-5-6-3-7(10(12)13)9-8(4-6)14-1-2-15-9/h3-4H,1-2H2,(H,12,13) |

| Standard InChI Key | QPLDPOAHODHBEP-UHFFFAOYSA-N |

| SMILES | C1COC2=C(C=C(C=C2O1)C#N)C(=O)O |

| Canonical SMILES | C1COC2=C(C=C(C=C2O1)C#N)C(=O)O |

Introduction

7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is an organic compound characterized by its unique structure, which includes a benzodioxine ring, a cyano group, and a carboxylic acid functional group. This compound is classified under the category of heterocyclic compounds due to the presence of a benzodioxine ring and is also considered an aromatic compound because of its cyclic structure and delocalized electrons.

Key Features:

-

Molecular Formula: C10H7NO4

-

Molecular Weight: Approximately 205.17 g/mol

-

Classification: Heterocyclic and aromatic compound

Synthesis of 7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

The synthesis of this compound typically involves the cyclization of catechol derivatives followed by modifications to introduce the cyano and carboxylic acid groups. The process may require specific conditions such as temperature control, pH adjustments, and the use of solvents that facilitate the reactions. Catalysts may also be employed to enhance reaction rates and yields.

Synthesis Steps:

-

Cyclization: Starting with catechol derivatives, the first step involves forming the benzodioxine ring.

-

Introduction of Functional Groups: The cyano and carboxylic acid groups are introduced through subsequent chemical reactions.

Biological Activities and Potential Applications

This compound is of interest in medicinal chemistry due to its potential biological activities. The cyano and carboxylic acid groups can interact with biological targets such as enzymes or receptors, potentially modulating their activity. This makes it a candidate for therapeutic applications, although comprehensive studies are needed to fully understand its effects.

Potential Applications:

-

Pharmaceuticals: Its unique structure and properties make it useful in the development of biologically active compounds.

-

Medicinal Chemistry: Potential interactions with enzymes or receptors suggest applications in drug development.

Comparison with Similar Compounds

7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid can be compared with other benzodioxine derivatives, such as 7-cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid and 8-cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid. These compounds share similar structures but differ in the position of the cyano group and the carboxylic acid group, which affects their chemical properties and potential biological activities .

Comparison Table:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | C10H7NO4 | Cyano group at 7-position, carboxylic acid at 5-position |

| 7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | C10H7NO4 | Cyano group at 7-position, carboxylic acid at 6-position |

| 8-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | C10H7NO4 | Cyano group at 8-position, carboxylic acid at 5-position |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume